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fluorophenylboronic acid

Cat. No.: B033262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Ethoxycarbonyl-3-fluorophenylboronic acid is a synthetic organoboron compound that

has garnered significant interest within the fields of organic chemistry and medicinal chemistry.

Its unique trifunctional structure, featuring a boronic acid group, a fluorine atom, and an

ethoxycarbonyl group on a phenyl ring, makes it a highly versatile and valuable building block

in the synthesis of complex organic molecules. This guide provides a comprehensive overview

of its chemical and physical properties, a detailed plausible synthesis protocol, its primary

applications in Suzuki-Miyaura cross-coupling reactions, and its role in the development of new

therapeutic agents.

Chemical and Physical Properties
The chemical and physical properties of 4-Ethoxycarbonyl-3-fluorophenylboronic acid are

summarized in the table below. This data is essential for its handling, storage, and application

in chemical reactions.
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Property Value References

CAS Number 874288-38-7 [1]

Molecular Formula C₉H₁₀BFO₄ [1]

Molecular Weight 211.99 g/mol [1]

Appearance Solid [1]

Melting Point 158-161 °C [1]

Boiling Point 370.5 °C at 760 mmHg [1]

IUPAC Name
4-(ethoxycarbonyl)-3-

fluorophenylboronic acid
[1]

InChI Key
CXSPPZZTTSHTMP-

UHFFFAOYSA-N
[1]

Purity ≥98% [1]

Storage Temperature Room Temperature [1]

Synthesis of 4-Ethoxycarbonyl-3-
fluorophenylboronic Acid
While a specific, detailed protocol for the synthesis of 4-Ethoxycarbonyl-3-
fluorophenylboronic acid is not readily available in peer-reviewed literature, a plausible and

commonly employed method for the synthesis of structurally similar arylboronic acids involves

a lithium-halogen exchange followed by reaction with a borate ester and subsequent

hydrolysis. The following is a detailed, representative experimental protocol adapted from the

synthesis of a similar compound, 4-amino-3-fluorophenylboronic acid.[2] The starting material

for this proposed synthesis would be ethyl 4-bromo-2-fluorobenzoate.

Experimental Protocol: Synthesis
Materials:

Ethyl 4-bromo-2-fluorobenzoate
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Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

Trimethyl borate

Hydrochloric acid (1 M)

Anhydrous sodium sulfate

Pentane

Argon or Nitrogen gas supply

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen/argon inlet is charged with ethyl 4-bromo-2-fluorobenzoate

(1 equivalent) dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry

ice/acetone bath.

Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred

solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at

-78 °C. The reaction mixture is stirred at this temperature for an additional 1 hour.

Borylation: Trimethyl borate (1.2 equivalents) is added dropwise to the reaction mixture at

-78 °C. The mixture is then allowed to warm to room temperature and stirred overnight under

a nitrogen/argon atmosphere.

Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.

The mixture is stirred for 1 hour at room temperature.

Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted

with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude

product.
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Purification: The crude product is purified by precipitation from a suitable solvent system

(e.g., dissolution in a minimal amount of a polar solvent followed by the addition of a non-

polar solvent like pentane) or by column chromatography on silica gel to afford 4-
Ethoxycarbonyl-3-fluorophenylboronic acid as a solid.

Synthesis of 4-Ethoxycarbonyl-3-fluorophenylboronic acid

Start with
Ethyl 4-bromo-2-fluorobenzoate

in anhydrous THF
Cool to -78 °C

Dissolve Add n-BuLi dropwise
(Lithium-Halogen Exchange)

Add Trimethyl borate
(Borylation)

Warm to Room Temperature
and Stir Overnight

Quench with 1 M HCl
(Hydrolysis)

Aqueous Workup and
Extraction with Ethyl Acetate Dry, Concentrate, and Purify 4-Ethoxycarbonyl-3-fluorophenylboronic acid

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 4-Ethoxycarbonyl-3-fluorophenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling
Reactions
The primary and most significant application of 4-Ethoxycarbonyl-3-fluorophenylboronic
acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

[3][4] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly

for the synthesis of biaryl compounds. The fluorine and ethoxycarbonyl substituents on the

phenylboronic acid can influence the electronic properties and steric hindrance of the molecule,

thereby affecting its reactivity and the properties of the resulting coupled product.[4] This

makes it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.[3]

Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general and representative experimental protocol for a Suzuki-Miyaura cross-

coupling reaction using 4-Ethoxycarbonyl-3-fluorophenylboronic acid with an aryl bromide.

[5][6]

Materials:

Aryl bromide (1 equivalent)
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4-Ethoxycarbonyl-3-fluorophenylboronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Argon or Nitrogen gas supply

Standard glassware for inert atmosphere reactions

Procedure:

Reaction Setup: A round-bottom flask is charged with the aryl bromide, 4-Ethoxycarbonyl-3-
fluorophenylboronic acid, the palladium catalyst, and the base.

Degassing: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three

times to remove oxygen. The solvent mixture is then added.

Reaction: The reaction mixture is heated to a specified temperature (typically 80-100 °C) and

stirred for a designated period (typically 4-24 hours), monitoring the reaction progress by

thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted

with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the

aqueous layer is extracted with the organic solvent.

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then

purified by column chromatography on silica gel to yield the desired biaryl compound.
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Suzuki-Miyaura Coupling Experimental Workflow
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Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry
4-Ethoxycarbonyl-3-fluorophenylboronic acid serves as a crucial intermediate in the

synthesis of various pharmaceuticals, particularly in the development of drugs for cancer and

other diseases.[3] The boronic acid functional group allows for selective and efficient carbon-

carbon bond formation, which is a cornerstone of modern medicinal chemistry. The presence of

the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic

properties of the final drug molecule.

Boronic acids themselves are a class of compounds with significant biological activity, most

notably as enzyme inhibitors.[7] The boron atom can form a reversible covalent bond with the

hydroxyl group of serine residues in the active site of certain enzymes, leading to their

inhibition.[7] While a specific signaling pathway directly targeted by 4-Ethoxycarbonyl-3-
fluorophenylboronic acid is not well-documented, it is a key component in the synthesis of

more complex molecules that are designed to interact with specific biological targets. For

instance, various boronic acid-containing compounds have been investigated as inhibitors of

proteasomes, serine proteases, and other enzymes implicated in disease pathways.[7]

The conceptual mechanism of competitive enzyme inhibition by a boronic acid-containing

molecule is illustrated below. The boronic acid acts as a transition-state analog, binding to the
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active site of the enzyme and preventing the natural substrate from binding.

Conceptual Role of Boronic Acids as Enzyme Inhibitors
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(e.g., Serine Protease)

Enzyme-Substrate
Complex

Binds

Enzyme-Inhibitor
Complex (Inactive)

Binds Reversibly

Natural Substrate

Products
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(as a transition-state analog)

Catalysis
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Caption: Conceptual diagram of competitive enzyme inhibition by a boronic acid derivative.

Conclusion
4-Ethoxycarbonyl-3-fluorophenylboronic acid is a fundamentally important building block in

modern organic and medicinal chemistry. Its utility in the robust and versatile Suzuki-Miyaura

cross-coupling reaction allows for the efficient synthesis of a wide array of complex organic

molecules. While its direct biological activity is not extensively characterized, its role as a key

intermediate in the development of new pharmaceuticals, particularly in the realm of oncology,

is well-established. The strategic incorporation of its structural features into larger molecules

continues to be a valuable approach for drug discovery and development professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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